molecular formula C11H11ClF4N2O3 B6192152 N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid CAS No. 2648957-47-3

N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid

Cat. No. B6192152
CAS RN: 2648957-47-3
M. Wt: 330.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid (N-CFP-MAA-TFA) is an organic compound that has a wide range of applications in scientific research. It is a versatile synthetic reagent that has been used in a variety of reactions, such as peptide synthesis and organic synthesis. N-CFP-MAA-TFA is also used as a catalyst in various biochemical and physiological processes.

Scientific Research Applications

N-CFP-MAA-TFA has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and other organic compounds, as a catalyst in various biochemical and physiological processes, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of drugs, as a catalyst for the synthesis of polymers, and as an inhibitor of enzymes.

Mechanism of Action

N-CFP-MAA-TFA acts as a catalyst in various biochemical and physiological processes. It has been shown to catalyze the synthesis of peptides and other organic compounds, as well as the synthesis of drugs. It has also been shown to act as an inhibitor of enzymes, which can be used to regulate the activity of certain enzymes.
Biochemical and Physiological Effects
N-CFP-MAA-TFA has been found to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, which can be used to regulate the activity of certain enzymes. It has also been found to have anti-inflammatory and anti-oxidant properties, as well as to have a role in cell signaling and cell proliferation.

Advantages and Limitations for Lab Experiments

N-CFP-MAA-TFA has several advantages and limitations for lab experiments. The advantages include its high purity and its ability to be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. The main limitation of N-CFP-MAA-TFA is its high cost, which can make it prohibitively expensive for some experiments.

Future Directions

N-CFP-MAA-TFA has a wide range of potential future applications. It could be used in the synthesis of new drugs and other organic compounds, as a catalyst in various biochemical and physiological processes, and as a reagent for the synthesis of other compounds. It could also be used to study the mechanisms of action of various enzymes and other proteins, as well as to develop new methods for drug delivery. Additionally, N-CFP-MAA-TFA could be used to study the effects of various toxins on cells and organisms, as well as to develop new methods for diagnosing and treating diseases.

Synthesis Methods

N-CFP-MAA-TFA is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-5-fluorophenyl-2-methylaminoacetamide (CFP-MAA) with trifluoroacetic anhydride (TFA) in the presence of a base, such as sodium hydroxide, to form the N-CFP-MAA-TFA. The reaction is typically carried out at room temperature and the yield of the product is typically high. The second step involves the purification of the product through a series of chromatographic techniques, such as flash chromatography, to obtain a pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid involves the reaction of 2-chloro-5-fluoroaniline with methylamine followed by acetylation with acetic anhydride. The resulting N-(2-chloro-5-fluorophenyl)-N-methylacetamide is then treated with trifluoroacetic acid to yield the final product.", "Starting Materials": [ "2-chloro-5-fluoroaniline", "methylamine", "acetic anhydride", "trifluoroacetic acid" ], "Reaction": [ "2-chloro-5-fluoroaniline is reacted with excess methylamine in ethanol at reflux temperature for several hours to yield N-(2-chloro-5-fluorophenyl)-N-methylamine.", "Acetic anhydride is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to yield N-(2-chloro-5-fluorophenyl)-N-methylacetamide.", "Trifluoroacetic acid is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to yield N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid." ] }

CAS RN

2648957-47-3

Molecular Formula

C11H11ClF4N2O3

Molecular Weight

330.7

Purity

95

Origin of Product

United States

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